5-Methylquinolin-8-ol hydrochloride
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Overview
Description
5-Methylquinolin-8-ol hydrochloride is a chemical compound with the molecular formula C10H10ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylquinolin-8-ol hydrochloride can be synthesized through several methods. One common method involves the reaction of p-aminocresol hydrochloride with glycerol, sulfuric acid, and picric acid. The mixture is heated for 3-4 hours, then diluted with water to make it slightly alkaline. The solution is then adjusted to strong acidity with acetic acid, followed by steam distillation. Ammonium hydroxide is added to precipitate the crude product from the acetic acid distillate, which is then recrystallized and purified with ethanol to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methylquinolin-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and other industries.
Scientific Research Applications
5-Methylquinolin-8-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chelating extractant and in the synthesis of other quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methylquinolin-8-ol hydrochloride involves its interaction with molecular targets and pathways in biological systems. It acts as a chelating agent, binding to metal ions and disrupting their function. This property is particularly useful in antimicrobial and anticancer applications, where it can inhibit the growth of pathogens and cancer cells by interfering with essential metal-dependent enzymes and processes .
Comparison with Similar Compounds
Similar Compounds
5-Methylquinolin-8-ol: The parent compound without the hydrochloride group.
5-Chloromethylquinolin-8-ol hydrochloride: A similar compound with a chloromethyl group instead of a methyl group.
5-Methoxy-2-methylquinolin-8-ol hydrochloride: A derivative with a methoxy group.
Uniqueness
5-Methylquinolin-8-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as higher solubility in water and enhanced biological activity compared to its analogs .
Properties
CAS No. |
57334-55-1 |
---|---|
Molecular Formula |
C10H10ClNO |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
5-methylquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C10H9NO.ClH/c1-7-4-5-9(12)10-8(7)3-2-6-11-10;/h2-6,12H,1H3;1H |
InChI Key |
CBWBVSHSUFNTSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)O.Cl |
Origin of Product |
United States |
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